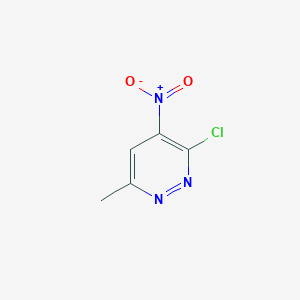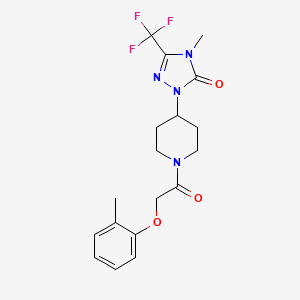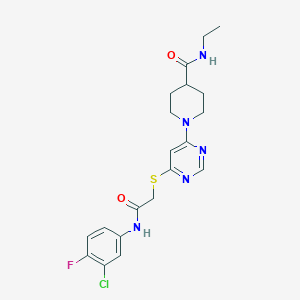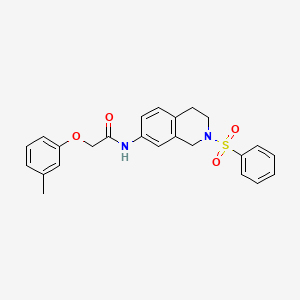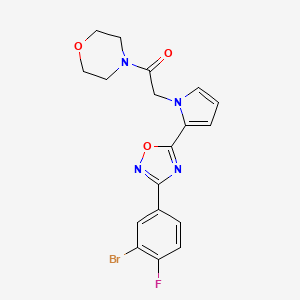![molecular formula C12H11Cl2NO B2405711 4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone CAS No. 320419-47-4](/img/structure/B2405711.png)
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone” is a chemical compound with the linear formula C12H11Cl2NO . It’s also known as "(2E)-4,6-dichloro-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material . An optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.13 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
Dichloromethylene indanone serves as a valuable scaffold in medicinal chemistry due to its unique structure. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable applications include:
- Anticancer Agents : Derivatives of dichloromethylene indanone have demonstrated promising anticancer activity. These compounds may inhibit tumor growth by targeting specific cellular pathways .
Safety and Hazards
The compound is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage. It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .
Biochemical Pathways
It’s known that related compounds can inhibit the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes .
Pharmacokinetics
The compound’s molecular weight is 25613, which is within the range generally favorable for oral bioavailability .
Result of Action
Related compounds have been found to inhibit the production of nitric oxide in immune-activated cells .
properties
IUPAC Name |
(2E)-4,6-dichloro-2-(dimethylaminomethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-15(2)6-7-3-9-10(12(7)16)4-8(13)5-11(9)14/h4-6H,3H2,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKVVQLXMBFLII-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=C(C1=O)C=C(C=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)

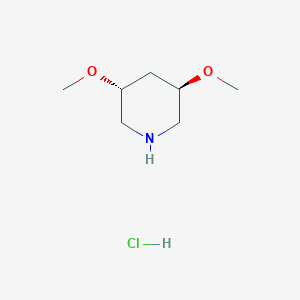
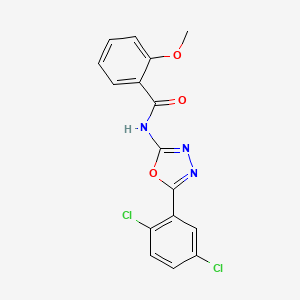
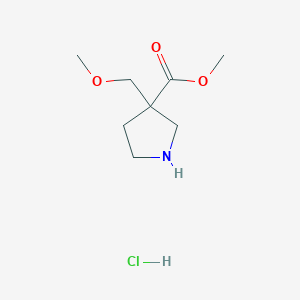
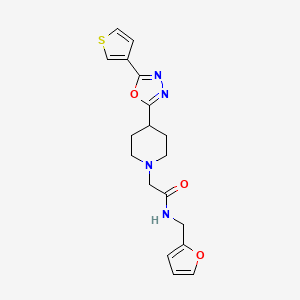
![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
